Tropate

描述

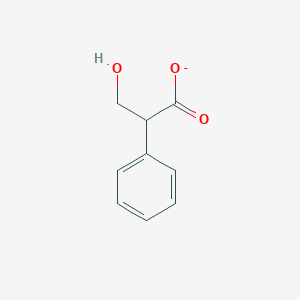

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Tropate (Atropine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of tropate, with a primary focus on the pharmacologically active ester, atropine (tropine this compound). This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is the anion of tropic acid. However, in the context of pharmacology, "this compound" is most commonly associated with atropine, which is an ester of tropine and tropic acid. Atropine is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, with the pharmacologic activity primarily attributed to the (-)-hyoscyamine enantiomer.

-

IUPAC Name: (RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate[1]

-

Chemical Formula: C₁₇H₂₃NO₃[1]

-

Chemical Structure:

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of atropine and its commonly used salt, atropine sulfate, is presented in the table below. These properties are crucial for formulation development, pharmacokinetic studies, and understanding the drug's behavior in biological systems.

| Property | Atropine | Atropine Sulfate | References |

| Molecular Weight ( g/mol ) | 289.37 | 694.83 (monohydrate) | [1] |

| Melting Point (°C) | 114-118 | 188-194 (with decomposition) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol, chloroform, ether, and glycerol.[1] | Very soluble in water; freely soluble in ethanol.[2] | [1][2] |

| pKa | 9.94 ± 0.050 (determined by UV-Vis Spectroscopy) | 9.94 ± 0.050 | [3][4][5] |

| Appearance | White crystalline powder or colorless crystals. | Colorless crystals or a white, crystalline powder.[2] | [2] |

Experimental Protocols: Physicochemical Characterization

Determination of Melting Point (USP <741> Method)

This protocol outlines the determination of the melting range of atropine using a capillary melting point apparatus, adhering to the standards of the United States Pharmacopeia (USP).

Materials:

-

Melting point apparatus

-

Capillary tubes

-

Atropine sample, finely powdered and dried

-

Thermometer calibrated against USP reference standards

Procedure:

-

Sample Preparation: A small amount of the finely powdered atropine is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The temperature is raised at a rate of 10°C per minute until it is approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[6][7]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of atropine in water at a specified temperature.

Materials:

-

Atropine

-

Distilled or deionized water

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: An excess amount of atropine is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved atropine is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[1]

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV absorbance of atropine as a function of pH to determine its acid dissociation constant (pKa).

Materials:

-

Atropine sulfate

-

Buffer solutions of varying pH (e.g., phosphate, borate)

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Solution Preparation: A stock solution of atropine sulfate is prepared. Aliquots of this stock solution are added to a series of buffer solutions with a range of known pH values.

-

UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of atropine have different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve. The pKa can be precisely calculated using the Albert-Sergeant method.[3][4][5][8]

Pharmacology and Mechanism of Action

Atropine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). By blocking these receptors, atropine inhibits the effects of acetylcholine in the parasympathetic nervous system and in the central nervous system. This antagonism leads to a variety of physiological effects, including increased heart rate, decreased salivary and bronchial secretions, relaxation of smooth muscle in the gastrointestinal and urinary tracts, and mydriasis (pupil dilation).

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the M1, M2, and M3 muscarinic receptors, which are antagonized by atropine.

Caption: M1 Muscarinic Receptor Signaling Pathway.

References

- 1. nnpub.org [nnpub.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. rjptonline.org [rjptonline.org]

- 5. rjptonline.org [rjptonline.org]

- 6. thinksrs.com [thinksrs.com]

- 7. Atropine - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Tropic Acid and Its Derivatives

This technical guide provides a comprehensive overview of the synthesis of tropic acid, a key chiral building block for important pharmaceuticals, and its derivatives, notably atropine and scopolamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways.

Introduction to Tropic Acid

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a carboxylic acid that contains a stereocenter.[1] It serves as a crucial laboratory reagent, primarily in the synthesis of tropane alkaloids like atropine and hyoscyamine.[1] These alkaloids are of significant medicinal interest due to their anticholinergic properties.[2]

Synthesis of Tropic Acid

Several synthetic routes to tropic acid have been developed, each with its own advantages and challenges. The following sections detail some of the most common and historically significant methods.

Ivanov Reaction of Phenylacetic Acid and Formaldehyde

The Ivanov reaction provides a direct method for the synthesis of tropic acid from phenylacetic acid.[1] This reaction involves the formation of a magnesium-enediolate dianion of the aryl acetic acid (an Ivanov reagent), which then reacts with an electrophile, in this case, formaldehyde.[3]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Ivanov reaction to produce tropic acid is described in US Patent 2,716,650.[4]

-

Preparation of the Ivanov Reagent:

-

In a thoroughly dried three-necked flask equipped with a condenser, dropping funnel, and stirrer, place 12.2 g (0.50 mole) of magnesium.

-

Add enough dry ether to cover the magnesium, followed by about 1 cc of ethyl bromide to initiate the Grignard reaction.

-

Once the reaction begins, add approximately 200 cc of dry ether, 39.5 g (0.25 mole) of finely powdered and dried sodium phenylacetate, and another 150 cc of ether.

-

While stirring the mixture, add a solution of 39.3 g (0.50 mole) of isopropyl chloride in 125 cc of ether.

-

Reflux the mixture for about five to six hours to ensure the complete formation of the Ivanov reagent.[4]

-

-

Reaction with Formaldehyde:

-

To the prepared Ivanov reagent, add 45.0 g (1.5 moles) of depolymerized paraformaldehyde.

-

Maintain the reaction mixture at 0°C using an ice bath during the addition of formaldehyde, which should take about two and a half to three hours.[4]

-

-

Work-up and Isolation:

-

After the addition of formaldehyde is complete, cool the mixture and slowly add water, followed by acid.

-

Separate the ether layer, and extract the aqueous layer with ether.

-

Combine the ether layers and extract the tropic acid into an aqueous sodium carbonate solution.

-

Acidify the sodium carbonate solution and extract the tropic acid back into ether.

-

Dry the ether extracts over magnesium sulfate and remove the solvent to obtain crude tropic acid.[4]

-

The crude product can be recrystallized from benzene to yield pure tropic acid.[4] A yield of 59.5% with a melting point of 116-117°C has been reported for this procedure.[5]

-

Synthesis from Acetophenone

An alternative synthesis of tropic acid starts from acetophenone, as demonstrated by Mackenzie and Ward in 1919.[6] This multi-step synthesis involves the formation of atropic acid as an intermediate.

Reaction Scheme:

Experimental Workflow:

Caption: Synthesis of Tropic Acid from Acetophenone.

Experimental Protocol:

-

Conversion of acetophenone to atropic acid.

-

Hydration of atropic acid to tropic acid. The addition of HCl to atropic acid, followed by hydrolysis, yields tropic acid.[6]

Synthesis from Phenylacetic Acid via α-Formylphenylacetic Acid Ester

This method involves the formylation of a phenylacetic acid ester, followed by reduction and hydrolysis.[7]

Experimental Protocol:

A specific example using this approach is detailed in US Patent 2,390,278 for the production of tropic acid.[8]

-

Hydrogenation of Phenyl-α-hydroxymethylene Acetic Acid Ethyl Ester:

-

Dissolve 8.1 g of phenyl-α-hydroxymethylene acetic acid ethyl ester in 100 cc of absolute ethanol.

-

Add Raney nickel to the solution.

-

Hydrogenate the mixture until the required amount of hydrogen is absorbed.

-

Filter the catalyst and remove the solvent by evaporation to obtain the hydrogenated product as an oil.[8]

-

-

Hydrolysis:

-

Hydrolyze the resulting oil in an aqueous barium hydroxide solution.

-

Acidify the solution and extract with ether.

-

Dry the ether extract over sodium sulfate and evaporate the ether.[8]

-

-

Isolation:

-

The remaining oil crystallizes. Add benzene and filter the solid.

-

This process is reported to yield tropic acid quantitatively with a melting point of 117°C.[8]

-

Synthesis of Tropic Acid Derivatives

Tropic acid is a precursor to several medically important tropane alkaloids.

Synthesis of Atropine

Atropine is a racemic mixture of (+)- and (-)-hyoscyamine and is synthesized by the esterification of tropine with tropic acid.[9]

Reaction Scheme:

Experimental Protocol:

A one-pot synthesis of atropine from tropic acid is described in patent WO2016016692A1.[5][10]

-

Activation of Tropic Acid:

-

In a reaction vessel, suspend tropic acid in dichloromethane.

-

Add approximately 1.2 equivalents of acetyl chloride and a catalytic amount (around 0.1 equivalents) of dimethylformamide (DMF). This reaction proceeds at ambient temperature.

-

Subsequently, add a chlorinating agent like oxalyl chloride to produce acetyltropoyl chloride.[10]

-

-

Reaction with Tropine:

-

Hydrolysis and Isolation:

Synthesis of Scopolamine

Scopolamine can be synthesized from hyoscyamine through an epoxidation reaction.[2] A synthetic route to scopolamine is outlined in patent CN104628718A.[11]

Experimental Protocol Outline:

-

Esterification: Similar to atropine synthesis, an activated form of tropic acid is reacted with a tropine-like precursor, in this case, scopine or a related intermediate.

-

Epoxidation: The resulting ester undergoes epoxidation to introduce the characteristic epoxide ring of scopolamine.[11]

Quantitative Data

Comparison of Tropic Acid Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Reference |

| Ivanov Reaction | Phenylacetic acid, Formaldehyde | Isopropyl magnesium chloride | 59.5% | [5] |

| From Phenylacetic Acid Ester | Phenyl-α-hydroxymethylene acetic acid ethyl ester | Raney nickel, H₂, Ba(OH)₂ | Quantitative | [8] |

Biological Activity of Tropic Acid Derivatives

Atropine and scopolamine are non-selective muscarinic receptor antagonists. Their binding affinities (Ki) and inhibitory concentrations (IC50) at different muscarinic receptor subtypes are crucial for understanding their pharmacological profiles.

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| Atropine | M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [12] |

| Atropine | M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [12] |

| Atropine | M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [12] |

| Atropine | M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [12] |

| Atropine | M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [12] |

Signaling Pathways of Muscarinic Receptors

Tropic acid derivatives like atropine exert their effects by blocking muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5) that couple to different G proteins and initiate distinct downstream signaling cascades.[11]

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[13]

Caption: M1/M3/M5 Receptor Signaling Pathway.

Upon acetylcholine binding, the activated M1, M3, or M5 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[13] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14] These events lead to a variety of cellular responses, including smooth muscle contraction and glandular secretion.

M2 and M4 Receptor Signaling

The M2 and M4 receptors are coupled to Gi/o proteins.[13]

Caption: M2/M4 Receptor Signaling Pathway.

Activation of M2 and M4 receptors leads to the activation of Gi/o proteins, which inhibit adenylyl cyclase.[13] This inhibition reduces the production of cyclic AMP (cAMP) from ATP, leading to decreased activation of protein kinase A (PKA) and subsequent modulation of cellular functions, such as reducing heart rate and neuronal excitability.

References

- 1. Tropic acid - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Ivanov reaction - Wikipedia [en.wikipedia.org]

- 4. US2716650A - Preparation of tropic acid and related - Google Patents [patents.google.com]

- 5. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 6. Atropine [chm.bris.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tropic acid synthesis - chemicalbook [chemicalbook.com]

- 10. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. US5952505A - Process for preparing pure enantiomers of tropic acid esters - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Biosynthesis of the Tropate Moiety in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the tropate moiety, a critical component of tropane alkaloids such as hyoscyamine and scopolamine, which are of significant interest to the pharmaceutical industry. This document details the core biosynthetic pathway, key enzymatic players, quantitative kinetic data, detailed experimental protocols, and the regulatory networks governing this intricate metabolic process in plants.

Core Biosynthetic Pathway of the this compound Moiety

The biosynthesis of the this compound moiety, which forms the acyl group of hyoscyamine and scopolamine, originates from the primary metabolite L-phenylalanine. The pathway involves a series of enzymatic conversions, including transamination, reduction, glycosylation, esterification, and a unique intramolecular rearrangement catalyzed by a cytochrome P450 enzyme. The this compound moiety is then esterified with tropine, derived from putrescine, to form littorine, a key intermediate in the biosynthesis of various tropane alkaloids.

Quantitative Data of Key Biosynthetic Enzymes

The efficiency of the this compound moiety biosynthesis is governed by the kinetic properties of its key enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of tropane alkaloids.

| Enzyme | Abbreviation | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Source Organism |

| Phenylalanine Aminotransferase | AT4 | L-Phenylalanine, 4-Hydroxyphenylpyruvate | 790 (for D-phenyllactic acid) | 0.11 (nmol sec⁻¹ mg⁻¹) | Atropa belladonna |

| Phenylpyruvate Reductase | PPAR | Phenylpyruvate | - | - | Atropa belladonna |

| UDP-Glycosyltransferase | UGT84A27 | Phenyllactate, UDP-glucose | 790 (for D-phenyllactic acid), 230 (for UDP-glucose) | 0.11 (nmol sec⁻¹ mg⁻¹), 0.12 (nmol sec⁻¹ mg⁻¹) | Atropa belladonna[1] |

| Littorine Synthase | LS | Tropine, Phenyllactyl-glucose | - | - | Atropa belladonna |

| Cytochrome P450 | CYP80F1 | (R)-Littorine | - | - | Hyoscyamus niger |

| Hyoscyamine 6β-hydroxylase | H6H | L-hyoscyamine, α-ketoglutarate | 35, 43 | - | Hyoscyamus niger[2] |

Note: Kinetic data for some enzymes in the pathway are not yet fully characterized and reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound moiety biosynthesis.

Phenylalanine Aminomutase (PAM) / Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the activity of PAM or PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Substrate Solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8).

-

Stopping Solution: 6 M HCl.

-

Plant tissue (e.g., roots).

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (1 g) in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 800 µL of substrate solution and 100 µL of enzyme extract.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of 6 M HCl.

-

Prepare a blank by adding the stopping solution before the enzyme extract.

-

-

Quantification:

-

Measure the absorbance of the reaction mixture at 290 nm against the blank.

-

Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (ε = 10,000 M⁻¹ cm⁻¹).

-

One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

-

Cytochrome P450 (CYP80F1) Enzyme Assay

This protocol describes a method for assaying the activity of CYP80F1, which catalyzes the rearrangement of littorine to hyoscyamine aldehyde, using heterologously expressed enzyme and LC-MS/MS for product detection.

Materials:

-

Microsomes from yeast or insect cells expressing CYP80F1.

-

Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 0.5 mM NADPH.

-

Substrate: (R)-Littorine.

-

Quenching Solution: Acetonitrile.

-

LC-MS/MS system.

Procedure:

-

Heterologous Expression and Microsome Preparation:

-

Express the CYP80F1 gene in a suitable host system (e.g., Saccharomyces cerevisiae, insect cells).

-

Isolate microsomes from the host cells following standard protocols.

-

-

Enzyme Assay:

-

Pre-warm the reaction buffer to 30°C.

-

Initiate the reaction by adding microsomes (containing a known amount of P450) to the reaction buffer containing littorine.

-

Incubate the reaction at 30°C with gentle shaking for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

-

Product Analysis:

-

Centrifuge the quenched reaction mixture to pellet proteins.

-

Analyze the supernatant by LC-MS/MS to detect and quantify the formation of hyoscyamine aldehyde.

-

Extraction and Quantification of Phenyllactate and this compound Moiety Precursors by HPLC-MS/MS

This protocol details the extraction and quantification of key metabolites in the this compound moiety biosynthetic pathway from plant tissues.

Materials:

-

Plant tissue (e.g., roots).

-

Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1).

-

Internal Standards (e.g., deuterated analogs of the target metabolites).

-

HPLC-MS/MS system with a C18 column.

Procedure:

-

Sample Preparation:

-

Freeze-dry plant tissue and grind to a fine powder.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of ice-cold extraction solvent and the internal standards.

-

Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.

-

-

Extraction:

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with 0.5 mL of extraction solvent and combine the supernatants.

-

-

Analysis:

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

Analyze by HPLC-MS/MS using a gradient elution program and multiple reaction monitoring (MRM) for specific detection and quantification of target metabolites.[3][4][5][6][7]

-

Regulatory Network of this compound Moiety Biosynthesis

The biosynthesis of the this compound moiety is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli, particularly by jasmonate signaling.[2][8][9][10] Several families of transcription factors, including MYB, MYC (bHLH), ERF, and WRKY, have been identified as key regulators of tropane alkaloid biosynthesis genes.[2][11]

Proposed Mechanism of Littorine Rearrangement by CYP80F1

The intramolecular rearrangement of the phenyllactate moiety of littorine to the this compound moiety of hyoscyamine aldehyde is a key and unusual step in tropane alkaloid biosynthesis. This reaction is catalyzed by the cytochrome P450 enzyme, CYP80F1.[12][13][14][15] Mechanistic studies suggest that the reaction proceeds through a radical-based mechanism. The proposed mechanism involves the abstraction of a hydrogen atom from the C3' position of the phenyllactate moiety by the activated oxygen species of the P450 enzyme, generating a benzylic radical intermediate. This intermediate then undergoes rearrangement and subsequent oxidation to form hyoscyamine aldehyde.[12][13][15]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 4. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]

- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Comprehensive Targeted Metabolomics Assay for Crop Plant Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of littorine in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 14. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in littorine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.lancaster-university.uk [research.lancaster-university.uk]

The Crucial Role of Tropate in the Biosynthesis of Atropine and Hyoscyamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane alkaloids, a class of secondary metabolites predominantly found in the Solanaceae family, are of significant medicinal importance due to their anticholinergic properties. Among these, hyoscyamine and its racemic form, atropine, are widely used in medicine. The biosynthesis of these potent alkaloids is a complex enzymatic process, with the formation of the tropate moiety being a critical step. This technical guide provides an in-depth exploration of the role of this compound in the biosynthesis of atropine and hyoscyamine, detailing the enzymatic pathways, experimental protocols for analysis, and quantitative data on key biosynthetic steps.

The Biosynthetic Pathway: From Phenylalanine to Hyoscyamine

The journey to hyoscyamine begins with the amino acid L-phenylalanine, which serves as the precursor for the tropic acid moiety. The tropane ring, the other essential component, is derived from L-ornithine. The convergence of these two pathways through an esterification reaction ultimately yields littorine, the immediate precursor to hyoscyamine.

A key and enigmatic step in this pathway is the intramolecular rearrangement of the phenyllactate moiety of littorine to form the this compound structure of hyoscyamine. This reaction is catalyzed by a cytochrome P450 enzyme, CYP80F1. The overall biosynthetic route is depicted below.

Quantitative Data on Key Biosynthetic Enzymes and Alkaloid Content

The efficiency of atropine and hyoscyamine biosynthesis is dependent on the kinetic properties of the involved enzymes and is influenced by various factors, including plant species and environmental conditions.

Table 1: Kinetic Parameters of Key Enzymes in Tropane Alkaloid Biosynthesis

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Source Organism |

| Tropinone Reductase I (TR-I) | Tropinone | 2.4 - 16.74 | - | Withania coagulans, Brugmansia arborea, Datura stramonium[1] |

| CYP80F1 | (R)-Littorine | - | - | Hyoscyamus niger[2][3] |

| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | 35 | - | Hyoscyamus niger |

| 2-Oxoglutarate | 43 | - | Hyoscyamus niger |

Table 2: Atropine and Hyoscyamine Content in Selected Solanaceae Species

| Plant Species | Plant Part | Atropine (mg/g DW) | Hyoscyamine (mg/g DW) | Reference |

| Atropa belladonna | Leaves | - | 0.92 | [4] |

| Roots | - | 0.53 | [4] | |

| Hyoscyamus niger | Callus (elicited) | 0.0215 | 0.0253 | [5] |

| Datura stramonium | Leaves | - | - | - |

| Seeds | 0.002 | 0.037 | [6] |

Experimental Protocols

Extraction of Tropane Alkaloids from Datura stramonium

This protocol outlines a standard procedure for the extraction of atropine and hyoscyamine from plant material for subsequent quantification.

Materials:

-

Dried and powdered Datura stramonium plant material

-

Chloroform

-

Methanol

-

25% Ammonia solution

-

1N Sulfuric acid

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Weigh 20 g of dried, powdered plant material.

-

Prepare a solvent system of chloroform:methanol:25% ammonia (15:15:1 v/v/v).

-

Add 620 mL of the solvent system to the plant material and extract at room temperature for one hour with occasional shaking.

-

Filter the mixture and collect the filtrate.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude extract.

-

Dissolve the residue in 100 mL of chloroform and transfer to a separatory funnel.

-

Add 20 mL of 1N sulfuric acid to the separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the acidic aqueous layer containing the protonated alkaloids.

-

Basify the aqueous layer with 25% ammonia solution to a pH of 9-10.

-

Extract the alkaloids from the basified aqueous layer with three portions of 50 mL of chloroform.

-

Combine the chloroform extracts and evaporate to dryness to yield the purified alkaloid fraction.[2]

Quantification of Atropine and Hyoscyamine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of atropine and hyoscyamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high aqueous to high organic content to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Atropine/Hyoscyamine: Precursor ion (m/z) 290.2 → Product ion (m/z) 124.1

-

-

Internal Standard: A suitable internal standard (e.g., homatropine) should be used for accurate quantification.

Procedure:

-

Prepare standard solutions of atropine and hyoscyamine of known concentrations in a suitable solvent (e.g., methanol).

-

Prepare a calibration curve by injecting the standard solutions into the LC-MS/MS system.

-

Dissolve the extracted alkaloid samples in a known volume of the initial mobile phase.

-

Inject the samples into the LC-MS/MS system.

-

Quantify the amount of atropine and hyoscyamine in the samples by comparing their peak areas to the calibration curve.

Enzyme Assay for Tropinone Reductase I (TR-I)

This assay measures the activity of TR-I by monitoring the oxidation of NADPH.

Materials:

-

Purified or partially purified TR-I enzyme preparation

-

Tropinone (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 6.2)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.2) and 0.2 mM NADPH.

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding 5 mM tropinone.

-

Immediately monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH.

-

The rate of the reaction can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).[7]

Enzyme Assay for CYP80F1 (Littorine Rearrangement)

This assay is more complex due to the nature of the P450 enzyme and its products. It typically involves heterologous expression of the enzyme and analysis of the reaction products by LC-MS.

Materials:

-

Microsomal fraction from yeast or insect cells expressing CYP80F1

-

(R)-Littorine (substrate)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

Potassium phosphate buffer (pH 7.5)

-

LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), the microsomal fraction containing CYP80F1, and NADPH-cytochrome P450 reductase.

-

Initiate the reaction by adding (R)-littorine and NADPH.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile or ethyl acetate).

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by LC-MS to identify and quantify the products, hyoscyamine aldehyde and 3'-hydroxylittorine.[2][3]

Signaling Pathway: Methyl Jasmonate Induction of Tropane Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids is regulated by various signaling molecules, with methyl jasmonate (MeJA) being a key elicitor. MeJA triggers a signaling cascade that leads to the upregulation of genes encoding biosynthetic enzymes, thereby increasing the production of hyoscyamine and atropine.[8][9]

Conclusion

The formation of the this compound moiety is a pivotal and fascinating aspect of atropine and hyoscyamine biosynthesis. Understanding the intricate enzymatic reactions, their regulation, and the methodologies for their study is crucial for researchers in natural product chemistry, plant biochemistry, and drug development. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals seeking to explore and manipulate the biosynthesis of these medicinally important tropane alkaloids. Further research into the precise mechanism of the littorine rearrangement and the identification of additional regulatory factors will undoubtedly open new avenues for the enhanced production of these vital pharmaceuticals.

References

- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of littorine in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in littorine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. The biosynthesis of hyoscyamine: the process by which littorine rearranges to hyoscyamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Alchemist: A Technical Guide to the Discovery and Analysis of Tropic Acid in Datura stramonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datura stramonium, commonly known as jimsonweed, has for centuries been recognized for its potent medicinal and toxic properties, primarily attributed to its rich concentration of tropane alkaloids. Central to the structure of the most prominent of these alkaloids—hyoscyamine and scopolamine—is tropic acid, a phenylpropanoid derivative. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and analytical quantification of tropic acid within D. stramonium. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of these valuable natural compounds.

Introduction: The Significance of Tropic Acid in Datura stramonium

Datura stramonium L. is a plant belonging to the Solanaceae family and contains a variety of tropane alkaloids, with hyoscyamine and scopolamine being the most significant.[1] These alkaloids are esters formed from a tropane alcohol and an organic acid, with tropic acid being a key acidic moiety. The pharmacological activities of these alkaloids are profound, acting as anticholinergic agents that have found applications in medicine for treating conditions ranging from gastrointestinal disorders to motion sickness.[2]

The discovery of tropic acid is intrinsically linked to the isolation and characterization of the alkaloids it constitutes. Initially, the principal alkaloid from D. stramonium was referred to as "daturine".[3] It was later understood that this was primarily a mixture of hyoscyamine and its racemic form, atropine. Tropic acid itself was identified as a degradation product resulting from the hydrolysis of these alkaloids.[4]

This guide will delve into the biosynthetic pathway that leads to the formation of tropic acid and its subsequent incorporation into the tropane alkaloids within D. stramonium. Furthermore, it will provide detailed methodologies for the extraction, isolation, and quantification of tropic acid and its derivatives, presenting key quantitative data in a structured format to aid in comparative analysis and future research endeavors.

The Biosynthesis of Tropic Acid and Tropane Alkaloids

The biosynthesis of tropic acid and its incorporation into tropane alkaloids is a complex enzymatic process that has been the subject of extensive research. The pathway originates from the amino acid L-phenylalanine.

The initial steps involve the conversion of L-phenylalanine to phenylpyruvic acid through transamination, followed by a reduction to form phenyllactic acid.[2] A key and unusual step in the biosynthesis of tropic acid is the intramolecular rearrangement of the phenyllactic acid skeleton.[5] It has been demonstrated that the alkaloid littorine, which is the phenyllactate ester of tropine, serves as the direct precursor that undergoes this rearrangement to form hyoscyamine.[6] This isomerization is a critical step in the formation of the tropic acid moiety within the final alkaloid structure.

The tropane ring portion of the alkaloids is derived from ornithine and arginine via putrescine. Key enzymes in this pathway include putrescine N-methyltransferase (PMT), which catalyzes the conversion of putrescine to N-methylputrescine, and tropinone reductase I (TR1), which reduces tropinone to tropine.[7] The esterification of tropine with tropic acid (derived from the rearrangement of the phenyllactic acid moiety of littorine) leads to the formation of hyoscyamine. Hyoscyamine can then be converted to scopolamine by hyoscyamine 6β-hydroxylase (H6H).[8]

Signaling Pathway of Tropane Alkaloid Biosynthesis

Caption: Biosynthetic pathway of hyoscyamine and scopolamine in Datura stramonium.

Quantitative Data on Tropic Acid Derivatives in Datura stramonium

The concentration of tropic acid derivatives, primarily hyoscyamine and scopolamine, varies significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Alkaloid Content in Different Parts of Datura stramonium

| Plant Part | Hyoscyamine Content (% dry weight) | Scopolamine Content (% dry weight) | Total Alkaloids (% dry weight) | Reference |

| Leaves | 0.4 | 0.1 | 0.25 - 0.45 | [9] |

| Stems | 0.2 | 0.05 | - | [9] |

| Roots | 0.1 | 0.1 | - | [9] |

| Seeds | - | - | 0.47 - 0.65 | [9] |

Table 2: Quantitative Yields of Atropine and Scopolamine from Datura stramonium Extraction

| Extraction Method | Atropine Yield (%) | Scopolamine Yield (%) | Reference |

| Acidic Extraction (5% Sulfuric Acid) | 0.037 | 0.002 | [10] |

Table 3: Quantification of Hyoscyamine in Datura stramonium Seed Extract

| Analytical Method | Hyoscyamine Concentration (µg/ml) | Reference |

| High-Performance Liquid Chromatography (HPLC) | 11.04 | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of tropic acid derivatives from Datura stramonium.

Protocol for Extraction of Tropane Alkaloids

This protocol is adapted from a method for the extraction of atropine and scopolamine.[10]

Materials:

-

Dried and powdered Datura stramonium plant material (e.g., leaves, seeds)

-

5% Sulfuric acid (H₂SO₄)

-

Ammonium hydroxide (NH₄OH)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beakers, flasks, separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 50 g of dried, powdered plant material.

-

Macerate the powder in 500 mL of 5% sulfuric acid for 48 hours at room temperature with occasional shaking.

-

Filter the mixture and wash the plant residue with an additional 100 mL of 5% sulfuric acid.

-

Combine the filtrates and basify to a pH of 9-10 with ammonium hydroxide.

-

Extract the aqueous solution three times with 100 mL portions of chloroform in a separatory funnel.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol for HPLC Quantification of Tropic Acid and its Derivatives

This protocol provides a general framework for the quantification of tropic acid and its esters using High-Performance Liquid Chromatography (HPLC). Specific parameters may need optimization based on the available instrumentation and specific compounds of interest.

Materials:

-

Crude alkaloid extract

-

Tropic acid, hyoscyamine, and scopolamine standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or other suitable mobile phase modifier

-

HPLC system with a UV detector and a C18 column (e.g., 5 µm, 150 x 4.6 mm)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare stock solutions of tropic acid, hyoscyamine, and scopolamine standards in methanol (e.g., 1 mg/mL). From these, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is often employed. For example, a gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might start at 5% B and increase to 60% B over 30 minutes.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV detection at a wavelength appropriate for the analytes (e.g., 210-220 nm).

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution.

-

Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each analyte in the sample by using the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the extraction and HPLC analysis of tropic acid derivatives.

Conclusion

Tropic acid, as a fundamental component of the pharmacologically active alkaloids in Datura stramonium, represents a molecule of significant interest to the scientific and pharmaceutical communities. Understanding its biosynthesis provides a basis for metabolic engineering approaches to enhance the production of valuable tropane alkaloids. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon, enabling more efficient extraction, characterization, and utilization of these potent natural products. Further research into the enzymatic and regulatory mechanisms of the tropic acid biosynthetic pathway will undoubtedly unlock new opportunities for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112876468A - Method for extracting scopolamine, hyoscyamine and demethylation hyoscyamine from flos Daturae Metelis - Google Patents [patents.google.com]

- 5. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]

- 6. Tropic acid ester biosynthesis in Datura stramonium and related species - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Research Portal [ujcontent.uj.ac.za]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

- 12. phcogres.com [phcogres.com]

The Critical Role of Stereochemistry in Tropic Acid and its Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, a 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule that serves as a crucial building block in the synthesis of several important anticholinergic drugs.[1] The stereochemistry of tropic acid is of paramount importance as it directly dictates the pharmacological activity of its ester derivatives, most notably the tropane alkaloids atropine and hyoscyamine. This technical guide provides an in-depth exploration of the stereochemistry of tropic acid and its esters, focusing on the synthesis, resolution, and pharmacological implications of its enantiomeric forms.

The Stereocenter of Tropic Acid

Tropic acid possesses a single stereocenter at the C2 position of the propanoic acid chain, giving rise to two enantiomers: (R)-tropic acid and (S)-tropic acid. These enantiomers exhibit identical physical properties in an achiral environment, except for their interaction with plane-polarized light, where they rotate the light in opposite directions.

From Tropic Acid to Atropine and Hyoscyamine: The Ester Connection

The pharmacological significance of tropic acid's stereochemistry is most evident in its esterification with tropine, a tropane alkaloid, to form atropine and hyoscyamine.

-

Hyoscyamine is the pure levorotatory (-)-enantiomer, which is formed from the esterification of tropine with (S)-(-)-tropic acid. It is the biologically active component responsible for the anticholinergic effects.

-

Atropine is the racemic mixture of (+)- and (-)-hyoscyamine.[2] During the extraction process from natural sources or under certain chemical conditions, the chiral center in hyoscyamine can racemize, leading to the formation of atropine.[2]

The dextrorotatory (+)-hyoscyamine, formed from (R)-(+)-tropic acid, is significantly less active than its levorotatory counterpart.

Quantitative Data Summary

The distinct physical properties of the tropic acid enantiomers and the racemic mixture are summarized in the table below.

| Compound | Melting Point (°C) | Specific Rotation [α]D |

| (R)-(+)-Tropic Acid | 107 °C[3] | +72° (c=0.5 in water)[3] |

| (S)-(-)-Tropic Acid | 126-128 °C[3][4] | -72° (c=0.5 in water)[3] |

| (±)-Tropic Acid (Racemic) | 116-118 °C[5][6] | 0° |

The binding affinities of atropine for the five human muscarinic acetylcholine receptor (mAChR) subtypes are presented below, highlighting its non-selective antagonist profile.

| Receptor Subtype | Atropine Ki (nM) |

| M1 | 1.27 ± 0.36[7] |

| M2 | 3.24 ± 1.16[7] |

| M3 | 2.21 ± 0.53[7] |

| M4 | 0.77 ± 0.43[7] |

| M5 | 2.84 ± 0.84[7] |

Studies have shown that (-)-S-hyoscyamine has a greater affinity for muscarinic receptors in the ileum compared to the atria, while (+)-R-hyoscyamine shows no significant selectivity.[8]

Experimental Protocols

Resolution of Racemic Tropic Acid by Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic tropic acid and a chiral resolving agent, such as an optically active amine.

Protocol: Resolution of (±)-Tropic Acid using (-)-Brucine

-

Salt Formation:

-

Dissolve 10 g of (±)-tropic acid in 100 mL of hot ethanol.

-

In a separate flask, dissolve 19.5 g of (-)-brucine in 150 mL of hot ethanol.

-

Slowly add the hot brucine solution to the tropic acid solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature, which will induce the crystallization of the less soluble diastereomeric salt, (-)-brucine-(S)-(-)-tropic acid.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

The mother liquor contains the more soluble diastereomeric salt, (-)-brucine-(R)-(+)-tropic acid.

-

-

Liberation of the Enantiomer:

-

Suspend the collected crystals of (-)-brucine-(S)-(-)-tropic acid in 100 mL of water.

-

Add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. This will protonate the tropic acid and precipitate it out of the solution while the brucine remains in the solution as its hydrochloride salt.

-

Collect the precipitated (S)-(-)-tropic acid by vacuum filtration, wash with cold water, and dry.

-

-

Isolation of the Other Enantiomer:

-

Treat the mother liquor from step 2 in a similar manner with hydrochloric acid to recover the (R)-(+)-tropic acid.

-

Enzymatic Kinetic Resolution of Tropic Acid Esters

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture.

Protocol: Hydrolytic Kinetic Resolution of (±)-Tropic Acid Butyl Ester using Candida antarctica Lipase B (CAL-B)

-

Reaction Setup:

-

Prepare a solution of racemic tropic acid butyl ester in a phosphate buffer (pH 7.0).

-

Add immobilized Candida antarctica Lipase B (CAL-B) to the solution (e.g., 10 mg/mL).[9]

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with continuous stirring.[9]

-

The lipase will selectively hydrolyze the (R)-enantiomer of the butyl ester to (R)-tropic acid, leaving the (S)-enantiomer of the butyl ester largely unreacted.

-

Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

-

-

Separation:

-

Stop the reaction by filtering off the immobilized enzyme.

-

Acidify the aqueous phase to a pH of 2 using 1 M HCl to protonate the (R)-tropic acid.[9]

-

Extract the (R)-tropic acid from the aqueous phase using an organic solvent such as ethyl acetate.

-

The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase of the initial reaction mixture.

-

Visualizations

Muscarinic Receptor Signaling Pathway Blockade by Atropine/Hyoscyamine

References

- 1. Tropic acid - Wikipedia [en.wikipedia.org]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tropic Acid [drugfuture.com]

- 4. (S)-Tropic acid CAS#: 16202-15-6 [m.chemicalbook.com]

- 5. Tropic acid 98 552-63-6 [sigmaaldrich.com]

- 6. Tropic acid | CAS#:529-64-6 | Chemsrc [chemsrc.com]

- 7. apexbt.com [apexbt.com]

- 8. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stability and Reactivity of the Tropate Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tropate anion, the conjugate base of tropic acid, is a crucial chemical entity in the pharmaceutical industry, notably as a key component of the anticholinergic drug atropine. An understanding of its stability and reactivity is paramount for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core chemical and physical properties of the this compound anion, detailing its stability under various conditions and its characteristic reactivity. This document synthesizes available quantitative data, outlines detailed experimental protocols for its analysis, and presents visual representations of its degradation pathways to serve as a valuable resource for professionals in the field.

Introduction

The this compound anion, systematically named 3-hydroxy-2-phenylpropanoate, is an organic anion with the chemical formula C₉H₉O₃⁻. It is formed by the deprotonation of the carboxylic acid group of tropic acid.[1] Its significance is intrinsically linked to its role as a fundamental structural component of tropane alkaloids, such as atropine and scopolamine, which are widely used in medicine. The stability and reactivity of the this compound moiety directly influence the shelf-life, degradation pathways, and pharmacological activity of these essential drugs.

This guide will delve into the intrinsic chemical stability of the this compound anion, its reactivity profile with various chemical species, and the analytical methodologies employed for its characterization and quantification.

Chemical and Physical Properties

The this compound anion's chemical and physical characteristics are foundational to understanding its behavior in various environments.

| Property | Value | Reference |

| Molecular Formula | C₉H₉O₃⁻ | [1] |

| Molecular Weight | 165.17 g/mol | [1] |

| IUPAC Name | 3-hydroxy-2-phenylpropanoate | [1] |

| Synonyms | This compound | [1] |

| pKa of Conjugate Acid (Tropic Acid) | 3.53 (at 25°C) |

Stability of the this compound Anion

The stability of the this compound anion is a critical factor in the context of pharmaceutical formulations. Its degradation can lead to a loss of therapeutic efficacy and the formation of potentially undesirable byproducts.

pH Stability

The stability of the this compound anion is significantly influenced by pH. In aqueous solutions, tropic acid exists in equilibrium with the this compound anion. Given the pKa of tropic acid is approximately 3.53, the this compound anion is the predominant species at physiological pH (around 7.4).

Thermal Stability

Carboxylate salts, in general, exhibit a range of thermal stabilities. The thermal decomposition of this compound anion would likely proceed via decarboxylation at elevated temperatures. While specific quantitative data on the thermal decomposition kinetics of sodium this compound is not extensively reported, general protocols for assessing the thermal stability of organic salts using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be applied. These methods can determine the onset temperature of decomposition and the kinetic parameters of the process.

Oxidative Stability

The this compound anion possesses sites susceptible to oxidation, particularly the phenyl ring and the secondary carbon atom. Oxidative degradation can be initiated by various oxidizing agents, including reactive oxygen species like hydroxyl radicals.

In the context of atropine degradation, oxidation of the this compound moiety is a known pathway. For instance, the enzymatic oxidation of this compound to phenylacetaldehyde and subsequently to phenylacetic acid has been observed in microorganisms. This process involves dehydrogenation and decarboxylation. While specific kinetic data for the non-enzymatic oxidative degradation of the this compound anion is limited, studies on the oxidation of related organic acids by reagents like Fenton's reagent (a source of hydroxyl radicals) can provide a framework for understanding its oxidative lability.

Reactivity of the this compound Anion

The this compound anion exhibits reactivity characteristic of a carboxylate and an alcohol, with the phenyl group also influencing its chemical behavior.

Reactivity as a Nucleophile

The carboxylate group of the this compound anion is a nucleophile and can participate in nucleophilic substitution reactions (SN2 reactions) with suitable electrophiles, such as alkyl halides. The nucleophilicity of a carboxylate anion is generally considered to be moderate. The rate of such reactions would be influenced by the nature of the electrophile, the solvent, and the temperature.

Esterification

The carboxylate group of the this compound anion can be esterified under acidic conditions with an alcohol. This is the reverse of the hydrolysis of tropane alkaloids like atropine.

Oxidation Reactions

As mentioned in the stability section, the this compound anion is susceptible to oxidation. The hydroxyl group can be oxidized to a ketone, and the phenyl ring can undergo hydroxylation or cleavage under strong oxidizing conditions. The enzymatic oxidation of tropic acid to phenylacetaldehyde demonstrates a biologically relevant oxidative pathway.

Degradation Pathways

The primary degradation pathway leading to the formation of the this compound anion in a pharmaceutical context is the hydrolysis of tropane esters like atropine. Subsequent degradation of the this compound anion itself is also a critical consideration.

Formation from Atropine Hydrolysis

The ester linkage in atropine is susceptible to hydrolysis under both acidic and basic conditions, yielding tropine and tropic acid (which exists as the this compound anion at neutral or basic pH).[3] This is a major degradation pathway for atropine in aqueous solutions.

Further Degradation of this compound

Once formed, the this compound anion can undergo further degradation. A notable pathway is its oxidation to phenylacetate, which has been observed in biological systems.[4] This transformation involves the loss of the hydroxyl group and the carboxylate group.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability and quantify the this compound anion.

Protocol for HPLC-UV Analysis of this compound Anion Stability

This protocol is adapted from established methods for the analysis of tropic acid and related compounds.[1][3]

Objective: To quantify the concentration of this compound anion over time under specific stress conditions (e.g., pH, temperature) using a stability-indicating HPLC-UV method.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Tropic acid reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Sodium hydroxide

-

Water (HPLC grade)

-

pH meter

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to a suitable value (e.g., 2.5) with phosphoric acid.

-

The mobile phase will be a mixture of the buffer and an organic solvent like acetonitrile. A typical starting gradient could be 80:20 (Buffer:Acetonitrile).

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of tropic acid reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a desired concentration range (e.g., 1-100 µg/mL).

-

-

Sample Preparation for Stability Study:

-

Prepare a solution of the this compound anion (e.g., by dissolving sodium this compound or by adjusting the pH of a tropic acid solution with NaOH) of a known initial concentration in the desired buffer for the stability study.

-

Divide the solution into several aliquots in sealed vials.

-

Store the vials under the desired stress conditions (e.g., different temperatures: 4°C, 25°C, 40°C, 60°C; different pH values).

-

-

HPLC Analysis:

-

Set the HPLC conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: As prepared in step 1 (isocratic or gradient)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 215 nm

-

-

At specified time points, withdraw an aliquot from a vial, dilute it if necessary with the mobile phase, and filter it through a 0.45 µm syringe filter.

-

Inject the prepared sample onto the HPLC system.

-

Inject the standard solutions to generate a calibration curve.

-

-

Data Analysis:

-

Integrate the peak area of the this compound anion in the chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the this compound anion in the stability samples at each time point using the calibration curve.

-

Plot the concentration of the this compound anion versus time to determine the degradation kinetics.

-

Protocol for Thermal Stability Analysis using TGA/DSC

This protocol provides a general framework for assessing the thermal stability of the this compound anion in its salt form (e.g., sodium this compound).

Objective: To determine the thermal decomposition profile and characteristic temperatures of a this compound salt using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials and Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Sodium this compound (or other salt form)

-

Inert gas (e.g., Nitrogen)

-

Aluminum or alumina crucibles

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound salt (typically 5-10 mg) into a TGA/DSC crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Set the initial temperature (e.g., 25°C) and the final temperature (e.g., 600°C).

-

Set the heating rate (e.g., 10°C/min).

-

Set the purge gas (e.g., nitrogen) flow rate (e.g., 50 mL/min).

-

-

Thermal Analysis:

-

Start the TGA/DSC experiment. The instrument will record the sample weight and the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve (weight % vs. temperature) to identify the onset temperature of decomposition and the temperature of maximum weight loss. Determine the percentage of weight loss at different stages.

-

DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events associated with decomposition. Determine the peak temperatures and enthalpies of these transitions.

-

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the this compound anion.

| Spectroscopic Technique | Expected Observations for this compound Anion |

| UV-Vis Spectroscopy | The phenyl group in the this compound anion will exhibit characteristic UV absorbance. In aqueous solution, the absorbance of the carboxyl group is also detectable in the 200-210 nm range. |

| ¹H NMR Spectroscopy (in D₂O) | The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, and the diastereotopic protons of the methylene group adjacent to the hydroxyl group. The chemical shifts will be influenced by the solvent and pH. The residual proton signal for D₂O is typically observed around 4.79 ppm.[4] |

| ¹³C NMR Spectroscopy (in D₂O) | The ¹³C NMR spectrum will show distinct signals for the carboxylate carbon, the carbons of the phenyl ring, the methine carbon, and the methylene carbon. |

| Mass Spectrometry (ESI-MS) | In negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), the this compound anion will be detected as a deprotonated molecule [M-H]⁻. Fragmentation of this ion in MS/MS experiments would likely involve the loss of water (H₂O) and carbon dioxide (CO₂). |

Conclusion

The stability and reactivity of the this compound anion are of significant interest in the pharmaceutical sciences due to its central role in the structure of tropane alkaloid drugs. While much of the available data is derived from studies on the degradation of parent compounds like atropine, this guide provides a consolidated resource on the intrinsic properties of the this compound anion. The presented information on its stability under various conditions, its reactivity profile, and the detailed experimental protocols for its analysis will aid researchers and drug development professionals in formulating stable and effective drug products. Further direct studies on the kinetics of degradation and reactivity of the isolated this compound anion would be beneficial to deepen our understanding of this important chemical entity.

References

The Pharmacological Profile of Tropate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of tropate esters, a class of compounds renowned for their potent anticholinergic activity. The core of their structure, a tropane alkaloid esterified with tropic acid or a related compound, confers a high affinity for muscarinic acetylcholine receptors, making them crucial agents in both clinical practice and pharmacological research. This document details their mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound esters exert their pharmacological effects primarily as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1][2] By binding to these receptors, they prevent the neurotransmitter acetylcholine (ACh) from eliciting its downstream effects, effectively blocking parasympathetic nerve stimulation.[1] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[2][3]

The binding of a this compound ester antagonist to a muscarinic receptor does not typically induce a conformational change leading to a cellular response. Instead, it occupies the binding site, thereby preventing the binding of the endogenous agonist, acetylcholine. This competitive and reversible antagonism is a hallmark of many clinically significant this compound esters, including atropine.[1]

Signaling Pathways

The blockade of muscarinic receptors by this compound esters interrupts key signaling cascades. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses such as smooth muscle contraction and glandular secretion.[3] The M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downstream effects, including the opening of potassium channels and a decrease in heart rate.[3]

Receptor Binding Affinities

The affinity of this compound esters for muscarinic receptor subtypes is a critical determinant of their pharmacological profile and clinical utility. This is typically quantified using radioligand binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several key this compound esters and related muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5).

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference(s) |

| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | [4] |

| Homatropine | - | - | - | - | - | - |

| Glycopyrrolate | 0.5 - 3.6 | 0.5 - 3.6 | 0.5 - 3.6 | - | - | [5][6][7] |

| Ipratropium | 2.9 (IC50) | 2.0 (IC50) | 1.7 (IC50) | - | - | [8] |

| Tiotropium | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [9][10] |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound esters vary depending on their specific chemical structure, particularly the nature of the ester and the quaternization of the nitrogen atom.

| Parameter | Atropine | Scopolamine | Glycopyrrolate | Tiotropium |

| Bioavailability (Oral) | ~25% | Limited | Slow and erratic | Very low (<20 ng/mL Cmax) |

| Protein Binding | ~44% | - | - | - |

| Metabolism | Hepatic hydrolysis to tropine and tropic acid. Metabolites include noratropine and atropine-N-oxide. | Extensive first-pass metabolism. | - | Ester hydrolysis. |

| Elimination Half-life | 2-4 hours (parenteral) | Short | - | Long-acting |

| Excretion | 13-50% unchanged in urine. | Mainly as inactive metabolites in urine. | ~80% as unchanged drug or active metabolites. | 73.91% urinary excretion rate. |

| Reference(s) | [11][12][13] | [14][15] | [12][13] | [15] |

Pharmacodynamics

The pharmacodynamic effects of this compound esters are a direct consequence of their muscarinic receptor antagonism. These effects are widespread, affecting numerous organ systems.

| Organ System | Pharmacodynamic Effect |

| Central Nervous System | Sedation, delirium (at high doses). |

| Eye | Mydriasis (pupil dilation), cycloplegia (paralysis of accommodation). |

| Cardiovascular | Tachycardia (increased heart rate). |

| Respiratory | Bronchodilation, decreased secretions. |

| Gastrointestinal | Decreased salivation, reduced gastric secretion and motility. |

| Genitourinary | Relaxation of bladder smooth muscle, potential for urinary retention. |

| Glands | Inhibition of sweating. |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a this compound ester for muscarinic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compound (this compound ester) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a non-labeled antagonist like atropine).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Plasma Esterase Activity Assay

This protocol describes a general method to determine the rate of hydrolysis of a this compound ester by plasma esterases.

Materials:

-

Plasma from the species of interest (e.g., human, rat).

-

Test compound (this compound ester).

-

Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

-